1-Phenyl-1,6-dihydropyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-phenyl-3H-pyridazine |
InChI |
InChI=1S/C10H10N2/c1-2-6-10(7-3-1)12-9-5-4-8-11-12/h1-8H,9H2 |
InChI Key |
FUKIGZSYYBJVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Phenyl 1,6 Dihydropyridazine
Direct Synthesis Approaches to 1-Phenyl-1,6-dihydropyridazine
Direct synthesis methods provide efficient routes to the this compound core, often involving the formation of the heterocyclic ring in a single or a few steps from readily available starting materials.
Cyclization Reactions for Dihydropyridazine (B8628806) Ring Formation
Cyclization reactions are a cornerstone in the synthesis of this compound, where an acyclic precursor containing the necessary atoms is induced to form the six-membered dihydropyridazine ring.
A notable and efficient method for the synthesis of 1,6-dihydropyridazines involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. nih.gov This strategy offers good yields, a high tolerance for various functional groups, and excellent regioselectivity under mild reaction conditions. nih.govorganic-chemistry.org The starting β,γ-unsaturated hydrazones are readily available, making this a practical approach. nih.govresearchgate.net
A divergent synthetic pathway has been developed using Cu(II)-catalyzed controllable aerobic 6-endo-trig cyclization. researchgate.netresearchgate.net The choice of solvent plays a crucial role in determining the final product. organic-chemistry.orgresearchgate.net When acetonitrile (B52724) (MeCN) is used as the solvent, 1,6-dihydropyridazines are obtained in moderate to high yields. organic-chemistry.orgresearchgate.net Conversely, using acetic acid (AcOH) as the solvent leads directly to the corresponding pyridazines in good yields, likely through the in-situ oxidation of the initially formed 1,6-dihydropyridazine intermediate. organic-chemistry.orgresearchgate.net
It is important to note that while the 6-endo-trig cyclization is the predominant pathway, the formation of 5-exo-trig cyclization products can occur under certain conditions. acs.org For example, the reaction of (E)-N′-(2,2-dimethyl-1-phenylbut-3-en-1-ylidene)acetohydrazide was found to yield a 1-(4,4-dimethyl-5-methylene-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, a product of 5-exo-trig cyclization. acs.org
Table 1: Solvent Effect in Cu(II)-Catalyzed Aerobic Cyclization
| Solvent | Product |
|---|---|
| Acetonitrile (MeCN) | 1,6-Dihydropyridazines |
The Diels-Alder reaction and its heteroatom variant, the aza-Diels-Alder reaction, represent powerful tools for the construction of six-membered rings, including the dihydropyridazine core. In an inverse electron demand aza-Diels-Alder reaction, electron-deficient 1,2,3-triazines can serve as the diene component, reacting with electron-rich dienophiles like 1-propynylamines. organic-chemistry.orgresearchgate.net This approach provides a highly regioselective and metal-free route to pyridazine (B1198779) derivatives under neutral conditions, demonstrating broad substrate compatibility and high yields. organic-chemistry.org
Furthermore, an unprecedented copper(I)-catalyzed asymmetric inverse electron demand aza-Diels-Alder reaction between an azoalkene and fulvene (B1219640) has been reported, expanding the scope of these cycloaddition strategies for synthesizing chiral pyridazine-related structures. researchgate.net
Cyclocondensation reactions offer a direct method for constructing the dihydropyridazine ring by combining two or more molecules with the concomitant loss of a small molecule, such as water. One such approach involves the reaction of β-keto esters with phenyl-containing amines. This method can be seen as a modified Hantzsch-type reaction. For instance, condensing methyl acetoacetate (B1235776) with phenylamine derivatives in the presence of ammonium (B1175870) acetate (B1210297) can yield the dihydropyridine (B1217469) core, which can be a precursor to pyridazinone structures.
Another example is the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from β-benzoylpropionic acid and carbohydrazide. mdpi.com This reaction is typically carried out by refluxing the reactants in absolute ethanol (B145695) in the presence of a base like sodium acetate. mdpi.com
Reactions of Aldehydes and Hydrazines Leading to Dihydropyridazines
The reaction between aldehydes and hydrazine (B178648) derivatives is a fundamental method for forming the N-N bond and the heterocyclic ring of dihydropyridazines. In a multi-component reaction, aldehyde hydrazones, aromatic aldehydes, and malononitrile (B47326) can react in Q-Tubes to efficiently synthesize tricyclic systems containing a pyridazine ring in good yields. nih.gov
The synthesis of 1,4-dihydropyridines, structurally related to dihydropyridazines, can be achieved through the Hantzsch condensation. This involves the reaction of an aldehyde, a β-ketoester, and a source of ammonia (B1221849). nih.govscirp.org By analogy, similar multicomponent strategies involving hydrazines can be envisioned for the synthesis of dihydropyridazines.
Lewis Acid-Catalyzed Annulation Routes
Lewis acid catalysis provides an efficient and atom-economical pathway for the synthesis of dihydropyridine and, by extension, dihydropyridazine derivatives. A notable example is the Lewis acid-catalyzed [3+3] cascade annulation of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles. acs.orgacs.org This protocol, often using catalysts like Bi(OTf)₃, allows for the scalable construction of functionalized 1,2-dihydropyridine-3-carbonitriles under mild conditions. acs.orgacs.orgfigshare.com The reaction demonstrates good functional group compatibility with a broad range of substrates, achieving yields from 34% to 96%. figshare.com The reaction conditions can be optimized by screening different Lewis acids and adjusting the temperature. acs.org
Table 2: Optimization of Lewis Acid-Catalyzed Annulation
| Lewis Acid Catalyst (20 mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Zn(OTf)₂ | 40 | 4 | 17 |
| Bi(OTf)₃ | 40 | 4 | 46 |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including dihydropyridazine derivatives. This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com
One-pot multicomponent reactions are particularly well-suited for microwave irradiation. For instance, the Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, has been adapted for the synthesis of 1,4-dihydropyridine (B1200194) derivatives under microwave conditions. beilstein-journals.org This approach typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. nih.gov The use of microwave irradiation in these reactions can significantly reduce reaction times from hours to minutes. nih.govbeilstein-journals.orgmdpi.com For example, a one-pot synthesis of ethyl 5-cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate was achieved by heating the reactants under microwave irradiation at 70°C for 3 minutes. researchgate.net
Furthermore, microwave-assisted synthesis has been employed in the preparation of various bioactive heterocyclic compounds. In some cases, the use of catalysts, such as nanochitosan or Lewis acids like zinc chloride, in conjunction with microwave irradiation can further enhance reaction rates and yields. nih.govaip.orgaip.org The application of microwave technology has also been extended to continuous flow reactors, allowing for the scalable production of dihydropyridines. beilstein-journals.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Dihydropyridine Derivatives
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
| Pyrazolo[3,4-b]pyridines | Conventional Heating | Several hours | Moderate | nih.gov |
| Pyrazolo[3,4-b]pyridines | Microwave Irradiation | Shorter time | Higher | nih.gov |
| 1,4-Dihydropyridines | Microwave Irradiation (90W) | 7 min | High | beilstein-journals.org |
| Thiazolyl-Pyridazinediones | Microwave Irradiation (500W, 150°C) | 2 min | Not specified | mdpi.com |
| 4H-pyrans | Microwave Irradiation (100°C) | 1-4 min | Excellent | mdpi.com |
Post-Cyclization Functionalization and Derivatization Strategies
Following the initial synthesis of the dihydropyridazine ring, subsequent functionalization is often necessary to introduce desired substituents and modulate the compound's properties.
Introduction of Phenyl Moiety via Catalytic Coupling Techniques (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgtamu.edumdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. libretexts.org In the context of this compound synthesis, this reaction can be employed to introduce the phenyl group at a specific position on the dihydropyridazine ring system, particularly when direct synthesis is challenging.
This method offers the advantage of late-stage functionalization, allowing for the introduction of the phenyl group after the core heterocyclic structure has been assembled. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a powerful tool for creating diverse derivatives. libretexts.orgmdpi.com For example, palladium-catalyzed coupling of a bromo-substituted dihydropyridine precursor with phenylboronic acid can install the phenyl group. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, and base. libretexts.org
Sulfoalkylation Reactions of Dihydropyridazinones
While specific examples of sulfoalkylation directly on this compound are not extensively detailed in the provided context, the modular synthesis of sulfones and their derivatives is a well-established area of organic chemistry. rsc.org Generally, sulfoalkylation involves the introduction of a sulfoalkyl group (—R—SO₃H) onto a substrate. This can be achieved through various synthetic routes.
Esterification Reactions for Carboxylate Derivatives
Ester derivatives of carboxylic acids are common in organic synthesis and can be prepared through several methods. libretexts.org The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.compressbooks.pub This reversible reaction is often driven to completion by removing water or using an excess of the alcohol. masterorganicchemistry.com
For the synthesis of carboxylate derivatives of dihydropyridazinones, if a carboxylic acid precursor is available, it can be converted to its corresponding ester through Fischer esterification or by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an alcohol. youtube.com The choice of method can depend on the stability of the starting materials and the desired ester. Structural modification of natural product compounds through esterification is a common strategy to enhance their biological activity or modify their physicochemical properties. medcraveonline.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved through various strategies, including multicomponent reactions and post-cyclization modifications. researchgate.netajol.info A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to a range of 1,6-dihydropyridazines with good yields and high regioselectivity. organic-chemistry.org These dihydropyridazines can be subsequently converted to the corresponding pyridazines. organic-chemistry.org
Another approach involves a three-component cascade reaction catalyzed by Zn(OTf)₂, which combines aldimines, alkynes, and electron-deficient alkynes to produce highly functionalized 1,6-dihydropyridines. scispace.com This method allows for the regioselective incorporation of various substituents onto the dihydropyridine ring. scispace.com
Table 2: Examples of Synthesized Substituted 1,6-Dihydropyridazine Derivatives
| Compound | Synthetic Method | Key Features | Reference |
| Tetrasubstituted 1,6-Dihydropyridazines | Phosphine catalyzed Rauhut−Currier/Diels-Alder | One-pot, three-step process | researchgate.net |
| CF₃-Substituted 1,6-Dihydropyridazines | Cascade oxidation/cyclization of N-acylhydrazines | High efficiency | researchgate.net |
| 1,6-Dihydropyridazines | Copper-promoted 6-endo-trig cyclization | Mild conditions, high functional group tolerance | organic-chemistry.org |
| Highly Functionalized 1,6-Dihydropyridines | Zn(OTf)₂-catalyzed three-component cascade | Regiospecific substitution | scispace.com |
Regioselective Functionalization Strategies
Regioselectivity is a critical aspect of synthesizing substituted dihydropyridazines, ensuring that functional groups are introduced at the desired positions. Various catalytic systems and reaction conditions have been developed to control the regiochemical outcome of these reactions.
For instance, the dearomatization of pyridines can lead to the formation of either 1,2- or 1,4-dihydropyridine isomers. The regioselectivity of this reaction can be influenced by the substituents present on the pyridine (B92270) ring. researchgate.net In some cases, 4-substituted pyridines exclusively yield 1,2-dihydropyridines. researchgate.net
Rhodium-catalyzed nucleophilic dearomatization of N-alkyl pyridinium (B92312) salts with boronic acids has been shown to produce 1,2- and 1,6-dihydropyridines with high regioselectivity, which can be controlled by the choice of ligand. auburn.edu Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines allows for the enantioselective introduction of substituents. snnu.edu.cn
Cascade reactions, such as the aza-Wittig/6π-electrocyclization, offer a metal-free approach for the regioselective synthesis of 1,6-dihydropyridines. acs.org The reaction of 3-vinylchromones with aromatic aldehydes and ammonium acetate also provides a tandem procedure for the rapid synthesis of dihydropyridines with specific substitution patterns. researchgate.net
Introduction of Diverse Substituents for Structural Modification
The this compound core structure serves as a foundational template for the development of a wide array of derivatives. The introduction of various substituents is typically achieved during the primary synthesis of the heterocyclic ring rather than by direct substitution on a pre-formed this compound molecule. Methodologies often involve multi-component reactions where the desired substituents are present on the precursor molecules.
One notable strategy involves a one-pot, three-step process that begins with a phosphine-catalyzed Rauhut-Currier reaction of γ-alkyl allenoates. thieme-connect.com This is followed by a Diels-Alder reaction with an azodicarboxylate and subsequent deprotection of the Boc group to yield tetrasubstituted 1,6-dihydropyridazines. thieme-connect.com This method allows for the incorporation of substituents at various positions of the dihydropyridazine ring.
Another versatile approach is the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. researchgate.net This method is lauded for its high functional group tolerance and regioselectivity under mild conditions, enabling the synthesis of a series of 1,6-dihydropyridazines with diverse functionalities. researchgate.net Furthermore, cascade oxidation/cyclization of trifluoromethylated N-acylhydrazines has been developed for the construction of CF3-substituted 1,6-dihydropyridazines. researchgate.net
The following table summarizes various synthetic approaches that yield substituted 1,6-dihydropyridazine derivatives, illustrating the diversity of achievable structural modifications.
| Reaction Type | Key Reagents/Catalysts | Substituent Types Introduced | Reference |
| Phosphine-catalyzed Rauhut–Currier/Diels–Alder | Phosphine, di-tert-butyl azodicarboxylate | Alkyl, Ester groups | thieme-connect.com |
| Copper-promoted 6-endo-trig cyclization | Copper catalyst | Various functional groups | researchgate.net |
| Cascade oxidation/cyclization | Trifluoromethylated N-acylhydrazines | Trifluoromethyl (CF3) groups | researchgate.net |
| Reaction of 2H-pyran-2-ones with hydrazine hydrate | Hydrazine hydrate | Pyridinyl, Carbohydrazide | clockss.org |
These methodologies underscore the adaptability of synthetic routes to create a library of this compound analogs with tailored electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science.
Conversion of 1,6-Dihydropyridazines to Aromatic Pyridazines via Oxidative Aromatization
The conversion of 1,6-dihydropyridazines to their corresponding aromatic pyridazine structures is a significant chemical transformation, often employed to generate stable, planar heterocyclic systems. This oxidative aromatization can be accomplished using a variety of oxidizing agents, with the choice of reagent often influencing reaction efficiency and substrate scope.
A widely utilized and efficient reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.comvulcanchem.compreprints.org It is known for its effectiveness in the dehydrogenative aromatization of N-heterocycles and readily converts 1,6-dihydropyridazines into pyridazines. preprints.org The reaction is typically straightforward and provides good yields of the aromatic product. thieme-connect.comresearchgate.net
Beyond DDQ, a range of other oxidizing agents has been successfully employed for the aromatization of partially saturated pyridazines and other related N-heterocycles. These include:
Manganese dioxide (MnO2)
o-Iodoxybenzoic acid (IBX)
N-Bromosuccinimide (NBS)
Ceric ammonium nitrate (B79036) (CAN) clockss.orgpreprints.org
Copper(II) acetate (Cu(OAc)2) clockss.org
Thallium(III) nitrate trihydrate (TTN) clockss.org
In some instances, the choice of solvent can dictate the outcome. For example, in a Cu(II)-catalyzed aerobic 6-endo-trig cyclization, using acetonitrile (CH3CN) as the solvent yields the 1,6-dihydropyridazine, whereas employing acetic acid (AcOH) directly furnishes the oxidized pyridazine. researchgate.net This is likely due to the in-situ oxidation of the initially formed dihydropyridazine. researchgate.net Spontaneous oxidation can also occur, as small amounts of aromatic pyridazines have been observed as byproducts from exposure to air during synthesis. clockss.org
The following table details various oxidizing agents used for the aromatization of 1,6-dihydropyridazines and related structures.
| Oxidizing Agent | Abbreviation | Notes | Reference |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | A highly effective and common reagent for the aromatization of 1,6-dihydropyridazines. thieme-connect.comvulcanchem.compreprints.org | thieme-connect.comvulcanchem.compreprints.org |
| Ceric Ammonium Nitrate | CAN | Used for the oxidation of pyridazine derivatives containing a carbohydrazido group. clockss.org | clockss.org |
| Thallium(III) Nitrate Trihydrate | TTN | Applied in the oxidation of pyridazine derivatives. clockss.org | clockss.org |
| Copper(II) Acetate Monohydrate | CuDA | Employed for the oxidation of pyridazine derivatives. clockss.org | clockss.org |
| Sodium Hydroxide (B78521) | NaOH | Can promote the conversion of certain 1,6-dihydropyridazines to biologically important pyridazines. researchgate.net | researchgate.net |
| Air (Oxygen) | O2 | Can lead to spontaneous, albeit often minor, oxidation to the aromatic pyridazine. clockss.org | clockss.org |
This facile conversion to the stable aromatic pyridazine ring system is a key feature of 1,6-dihydropyridazine chemistry, enabling access to a class of compounds with significant interest in various fields of chemical research.
Advanced Spectroscopic and Crystallographic Elucidation of 1 Phenyl 1,6 Dihydropyridazine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-phenyl-1,6-dihydropyridazine derivatives. Through one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule.
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms in the molecule. In derivatives of this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the phenyl group and the protons on the dihydropyridazine (B8628806) ring.
The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.6 ppm. rsc.orgrsc.org The protons on the dihydropyridazine ring have characteristic chemical shifts that depend on their position and the substitution pattern of the ring. For instance, in related 1,4-dihydropyridine (B1200194) structures, the NH proton signal can be observed as a singlet around δ 10.60 ppm, while the proton at the C-4 position appears at approximately δ 5.15 ppm. mdpi.com Methylene protons adjacent to the nitrogen atoms or other substituents show signals at varied chemical shifts, such as the AB-system signals observed at 5.89 and 6.39 ppm in a complex 1,4-dihydropyridine derivative. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for 1-Phenyl-dihydropyridine/pyridazine (B1198779) Analogs
| Compound Structure | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| 4-amino-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile | Phenyl-H | 7.59 – 7.21 (m, 5H) | DMSO-d6 | rsc.org |
| Pyridazine-H | 8.26 (s, 1H) | |||
| NH₂ | 6.26 (s, 2H) | |||
| 4-amino-5-benzyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | Phenyl-H | 7.50 - 7.24 (m, 9H) | CDCl₃ | rsc.org |
| Pyridine-H | 7.81 (s, 1H) | |||
| CH₂ | 4.71 (s, 2H) | |||
| 1,1′-{[3,5-bis((dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis[4-(anthracen-9-yl)pyridin-1-ium] Dibromide | NH | 10.60 (s, 1H) | DMSO-d6 | mdpi.com |
| Phenyl-H & Ar-H | 7.47–7.29 (m, 17H) | |||
| CH₂ (AB-system) | 6.39 (d, 1H), 5.89 (d, 1H) | |||
| 4-H | 5.15 (s, 1H) |
Note: The data presented is for structurally related compounds to illustrate typical chemical shift ranges.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound derivatives, distinct signals are observed for the phenyl carbons, the dihydropyridazine ring carbons, and any substituent carbons.
The carbons of the phenyl group typically resonate in the δ 125-140 ppm range. rsc.orgrsc.org The carbon atom of the phenyl ring attached to the nitrogen (C-ipso) often appears around δ 140 ppm. rsc.org Carbons within the heterocyclic ring display a wider range of chemical shifts depending on their hybridization and proximity to heteroatoms. For example, carbonyl carbons (C=O) in related pyridazinone structures are significantly downfield, appearing around δ 160 ppm. rsc.orgrsc.org Other sp² carbons in the ring are found between δ 100-150 ppm, while sp³ carbons resonate at higher fields. rsc.orgrsc.orgscielo.org.mx
Table 2: Representative ¹³C NMR Spectral Data for 1-Phenyl-dihydropyridine/pyridazine Analogs
| Compound Structure | Carbon Type | Chemical Shift (δ, ppm) | Solvent | Reference |
| 4-amino-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile | C=O | 161.1 | DMSO-d6 | rsc.org |
| Phenyl C-ipso | 140.7 | |||
| Phenyl C | 129.2, 128.6, 127.5 | |||
| Pyridazine C | 150.5, 144.9, 99.9, 84.2 | |||
| CN | 116.2 | |||
| 4-amino-5-benzyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | C=O | 160.5 | CDCl₃ | rsc.org |
| Phenyl C-ipso | 138.0 | |||
| Phenyl C | 129.3, 129.2, 128.9, 126.6 | |||
| Pyridine (B92270) C | 149.0, 143.9, 108.1, 85.0 | |||
| CN | 115.1 | |||
| Ethyl 5-cyano-2-methyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate | C=O (ring) | 159.42 | DMSO-d6 | scielo.org.mx |
| C=O (ester) | 164.87 | |||
| Phenyl C | 135.88, 129.45, 128.45, 127.14 |
Note: The data is for structurally related compounds to illustrate typical chemical shift ranges.
To unambiguously assign the proton and carbon signals, especially in complex substituted analogs, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is invaluable for tracing the connectivity within the dihydropyridazine ring and assigning protons within the phenyl spin system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. By correlating the assigned proton signals with their attached carbons, HSQC allows for the definitive assignment of the ¹³C NMR spectrum. bg.ac.rs For example, it can be used to resolve overlapping signals in fused heterocyclic systems. Experiments like HMBC (Heteronuclear Multiple Bond Correlation) can further establish long-range (2-3 bond) H-C correlations, completing the structural puzzle. researchgate.netbg.ac.rs
The this compound core, particularly when substituted with groups like hydroxyl or amino functions, can exist in different tautomeric forms. NMR spectroscopy is a powerful tool for studying these tautomeric equilibria in solution. bg.ac.rs The observed chemical shifts for both ¹H and ¹³C nuclei are a weighted average of the shifts for each contributing tautomer. By analyzing these shifts, often in different solvents and at varying temperatures, researchers can determine the position of the equilibrium and identify the predominant tautomeric form. bg.ac.rsmdpi.com For example, the significant downfield shift of an NH proton can provide evidence for the formation of an intramolecular hydrogen bond, which stabilizes a particular tautomer. royalsocietypublishing.org Comparing experimental NMR shifts with those calculated using theoretical methods like DFT can further support the structural assignment of the major tautomer present. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For this compound derivatives, the IR spectrum provides key information about the heterocyclic ring and its substituents. scielo.org.mx Characteristic absorption bands confirm the presence of specific bonds, aiding in structural confirmation. rsc.orgrsc.org For example, in related oxo-dihydropyridine structures, a strong absorption band for the C=O group is typically observed in the range of 1640-1685 cm⁻¹. mdpi.com If the structure contains a nitrile group (C≡N), a sharp absorption appears around 2220-2240 cm⁻¹. rsc.org The presence of an N-H bond is indicated by a stretching vibration, often seen above 3300 cm⁻¹. rsc.orgmdpi.com
Table 3: Key IR Absorption Bands for 1-Phenyl-dihydropyridazine Analogs
| Compound Structure | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |
| 4-amino-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile | N-H (amine) | 3406, 3336 | rsc.org |
| C≡N (nitrile) | 2239 | rsc.org | |
| C=O (amide/lactam) | 1629 | rsc.org | |
| 4-amino-5-benzyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | N-H (amine) | 3464, 3345 | rsc.org |
| C≡N (nitrile) | 2218 | rsc.org | |
| C=O (amide/lactam) | 1651 | rsc.org | |
| Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | C=O (ester) | 1745 | vulcanchem.com |
| C=O (amide) | 1680 | vulcanchem.com | |
| C=N (pyridazine) | 1602 | vulcanchem.com |
Note: Data is from structurally related compounds to illustrate characteristic frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and obtaining information about the molecular formula and structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. rsc.orgrsc.org
The fragmentation pattern observed in the mass spectrum offers structural insights. For dihydropyridine (B1217469) and dihydropyridazine derivatives, fragmentation often involves cleavage of the heterocyclic ring or loss of substituents. researchgate.net Common fragmentation pathways for related 1,4-dihydropyridine compounds include the loss of neutral groups from the protonated molecule, leading to the formation of a stable pyridine nucleus. researchgate.net In electron impact (EI) ionization, aromatic compounds like the phenyl-substituted heterocycle tend to show strong molecular ion peaks due to their stability. libretexts.org The fragmentation of the dihydropyridazine ring itself can lead to characteristic daughter ions that help confirm the core structure.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Representative Analogs
| Compound Structure | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Reference |
| 4-amino-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile | ESI-QTOF | 227.0933 | 227.0936 | rsc.org |
| 4-amino-5-benzyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | ESI-QTOF | 302.1293 | 302.1292 | rsc.org |
| 4-amino-5-(4-cyanobenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | ESI-QTOF | 313.1089 | 313.1093 | rsc.org |
Note: Data is for structurally related compounds to demonstrate the use of HRMS for molecular formula confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within molecules containing chromophores. In organic molecules like this compound, the presence of conjugated π-systems and heteroatoms with non-bonding electrons gives rise to characteristic absorptions in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgpressbooks.pub The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org
The most common transitions observed are π→π* and n→π. vscht.cz The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in intensity. The n→π* transitions, which involve promoting an electron from a non-bonding orbital (like the lone pairs on the nitrogen atoms) to a π* antibonding orbital, are generally weaker. vscht.cz The extent of conjugation in the molecule significantly influences the energy gap between these orbitals; more extensive conjugation lowers the gap, resulting in absorption at longer wavelengths (a bathochromic shift).
For dihydropyridine and dihydropyridazine derivatives, the conjugated system formed by the double bonds within the ring and the attached phenyl group is the primary chromophore. pressbooks.pubresearchgate.net Studies on various dihydropyridine derivatives show characteristic UV absorption bands. For instance, controlled electrolysis of 1,4-dihydropyridine derivatives, which oxidizes them to their corresponding pyridine forms, shows a decrease in absorption bands around 350 nm and the appearance of new signals between 270 and 290 nm, confirming the electronic changes associated with the ring's aromatization. researchgate.net The introduction of different substituents can further modify the electronic structure and shift the absorption maxima. nih.gov
Table 1: Representative UV-Vis Absorption Data for Related Dihydropyridine Derivatives This table presents data from analogous compounds to illustrate typical electronic transitions.
| Compound Type | Solvent | λmax (nm) | Transition Type (Probable) | Reference |
|---|---|---|---|---|
| Axially chiral 1,4-dihydropyridine derivative | THF | 338 | π→π | rsc.org |
| 4-(3-indolyl)-1,4-dihydropyridine | DMF | 353 | π→π | researchgate.net |
| Dibenzosuberenone-based dihydropyridazine | CH3CN | ~450-550 | π→π* | beilstein-journals.org |
X-ray Crystallography for Definitive Solid-State Structural Determination
For dihydropyridine and dihydropyridazine systems, crystallographic studies reveal key structural features. The dihydropyridine ring can adopt various conformations, though it is often found to be in a relatively flat or shallow boat form. nih.gov For example, the structure of the Ca2+ antagonist felodipine, a 1,4-dihydropyridine derivative, shows that the dihydropyridine ring is among the flattest found in such compounds, a feature that correlates with its biological activity. nih.gov
In a study of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, which contains a 1-phenyl-1,4-dihydropyridine (B14686310) core, the central ring was found to be nearly planar. mdpi.com The interatomic distances, such as N-C bonds of 1.383-1.384 Å and C-C double bonds of 1.338-1.341 Å, were consistent with expected values for such a heterocyclic system. mdpi.com The crystal packing of these molecules is often stabilized by intermolecular interactions, including hydrogen bonds. mdpi.comdoi.org
While a specific crystal structure for the parent this compound is not detailed in the available sources, the data from closely related analogues provide a robust model for its expected solid-state structure. The table below summarizes crystallographic data for a representative 1,4-dihydropyridine derivative.
Table 2: Representative Crystallographic Data for a 1,4-Dihydropyridine Analogue Data for 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine is presented as an illustrative example.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C21H17N3 | mdpi.com |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| a (Å) | 6.1325(4) | |
| b (Å) | 8.2667(5) | |
| c (Å) | 16.052(2) | |
| α (°) | 86.829(2) | |
| β (°) | 82.507(2) | |
| γ (°) | 84.603(2) | |
| Volume (Å3) | 802.49(9) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method is crucial for confirming the empirical formula of a newly synthesized substance, providing a basic but essential check on its purity and identity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula.
For any newly synthesized dihydropyridine or dihydropyridazine derivative, elemental analysis is a standard characterization step. jocpr.comscialert.netresearchgate.net For example, in the synthesis of various 1,4-dihydropyridine derivatives, the found percentages of C, H, and N typically match the calculated values to within ±0.4%, which is the accepted margin of error for this technique. jocpr.comrasayanjournal.co.in
The theoretical elemental composition of the target compound, this compound (C₁₀H₁₀N₂), can be calculated from its molecular formula and the atomic weights of its constituent elements. This provides a benchmark against which experimental results for the compound or its derivatives can be validated.
Table 3: Elemental Analysis Data for this compound and a Representative Analogue
| Element | Calculated (%) for C₁₀H₁₀N₂ | Found (%) for Analogue C₂₈H₂₇N₃O₄ | Calculated (%) for Analogue C₂₈H₂₇N₃O₄ | Reference |
|---|---|---|---|---|
| Carbon (C) | 75.92 | 72.26 | 71.64 | jocpr.com |
| Hydrogen (H) | 6.37 | 5.21 | 5.76 | jocpr.com |
| Nitrogen (N) | 17.71 | 9.15 | 8.96 | jocpr.com |
*Analogue is Diethyl 2,6-dimethyl-4-(naphthalen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate. jocpr.com
Computational and Theoretical Investigations of 1 Phenyl 1,6 Dihydropyridazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of dihydropyridine (B1217469) derivatives. nih.govresearchgate.nettandfonline.com DFT calculations, particularly using the B3LYP exchange-correlation functional, are widely employed to perform quantum chemical analyses, including molecular geometry optimization, vibrational frequency analysis, and the prediction of various electronic properties. nih.govresearchgate.net These computational approaches offer a deeper understanding of the structure-activity relationships that govern the behavior of these molecules. ut.ac.ir
Molecular Geometry Optimization and Conformation Analysis
Computational methods, including both semi-empirical (like PM3) and DFT, are utilized to determine the most stable three-dimensional arrangement of atoms in 1-phenyl-1,6-dihydropyridazine and its analogs. researchgate.net These calculations reveal that the dihydropyridine ring typically adopts a boat-like or flattened-boat conformation. researchgate.netresearchgate.netresearchgate.netnih.gov For instance, in some derivatives, the dihydropyridine ring is essentially planar, while in others, it shows significant deviation from planarity. researchgate.net
Conformational analysis also focuses on the orientation of the phenyl group relative to the dihydropyridine ring. ut.ac.ir The rotational barrier of the phenyl ring is a key factor, with studies showing that its position can be quite rigid, especially with bulky substituents. ut.ac.ir The dihedral angle between the phenyl ring and the dihydropyridine ring is a crucial parameter determined through these optimizations. researchgate.netnih.gov For many 1,4-dihydropyridine (B1200194) derivatives, this angle is found to be nearly perpendicular. researchgate.netnih.gov Understanding the preferred conformation is vital as it influences the molecule's interaction with biological targets. nih.gov
| Compound/Derivative | Method | Dihydropyridine Ring Conformation | Phenyl Ring Orientation (Dihedral Angle) |
|---|---|---|---|
| Generic 1,4-Dihydropyridines | PM3 & DFT | Boat-like/Flattened-boat researchgate.net | Pseudoaxial C-4 substituent in 82.14% of molecules researchgate.net |
| Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | DFT/B3LYP | Flattened boat researchgate.net | 88.78 (9)° researchgate.net |
| 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | DFT-B3LYP/6-311G++(d,p) | Flattened boat nih.gov | Benzene ring: 85.81 (2)°, Phenyl ring: 88.90 (2)° nih.gov |
| 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine | X-ray Diffraction | Essentially planar researchgate.net | 40.16 (7)° researchgate.net |
Vibrational Analysis and Spectroscopic Property Prediction (e.g., IR, Raman)
Vibrational analysis is a key application of DFT calculations, allowing for the prediction and interpretation of infrared (IR) and Raman spectra. faccts.defaccts.de By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. tandfonline.comamericanpharmaceuticalreview.comnih.gov This is often aided by potential energy distribution (PED) analysis. researchgate.net
The comparison between theoretical and experimental spectra serves as a validation of the computational model. tandfonline.com For dihydropyridine derivatives, DFT methods like B3LYP have shown good agreement with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net These studies help in identifying characteristic vibrational modes of the dihydropyridine ring and its substituents, providing a spectroscopic signature for these compounds. americanpharmaceuticalreview.commdpi.com For instance, the C=C stretching bands in the 1,4-dihydropyridine system are typically found in the range of 1600-1680 cm⁻¹. mdpi.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comirjweb.comresearchgate.net
For dihydropyridine derivatives, FMO analysis helps in understanding their electronic transitions and charge transfer characteristics. tandfonline.com The distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attacks. researchgate.net For example, in some dihydropyridine derivatives, the HOMO is localized on the phenyl ring and parts of the dihydropyridine ring, suggesting these are the primary sites for electron donation. nih.govmdpi.com The energy gap can be used to calculate various global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index. mdpi.comirjweb.com
| Compound/Derivative | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Dihydropyridine derivative 3a | DFT/B3LYP/6-311++G(d,p) | -6.806 | -2.602 | 4.204 | mdpi.com |
| Dihydropyridine derivative 3b | DFT/B3LYP/6-311++G(d,p) | -6.718 | -2.622 | 4.096 | mdpi.com |
| 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-...-acridine-1,8(2H,5H)-dione | DFT-B3LYP/6-311G++(d,p) | -5.5078 | -1.8307 | 3.6771 | nih.gov |
| 3-Hydroxy-1-Phenyl-Pyridazin-6(2H)one (HPHP) | DFT | - | - | 3.99 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.comreed.edu The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.comuni-muenchen.de
In the context of this compound and its analogs, MEP analysis helps identify the most reactive sites. tandfonline.com Typically, the negative potential regions are concentrated around electronegative atoms like oxygen and nitrogen, indicating them as likely sites for electrophilic interaction. tandfonline.comtandfonline.com Conversely, hydrogen atoms attached to heteroatoms often exhibit positive potential, making them susceptible to nucleophilic attack. tandfonline.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edutandfonline.com It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. tandfonline.comijnc.ir NBO analysis can quantify the stabilization energies associated with interactions between filled and vacant orbitals, which are indicative of intramolecular charge transfer. royalsocietypublishing.org
For dihydropyridine derivatives, NBO analysis has been used to study the nature of the bonds within the dihydropyridine ring and the interactions between the ring and its substituents. nih.govresearchgate.net For example, it can reveal the extent of π-electron delocalization and the character of the nitrogen lone pair, which can influence the basicity and reactivity of the molecule. royalsocietypublishing.org These insights into hyperconjugative interactions help to explain the stability and electronic properties of the molecule. tandfonline.com
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, encompassing a range of computational methods beyond standard DFT, provide a comprehensive understanding of the electronic structure and reactivity of this compound derivatives. researchgate.netresearchgate.netresearchgate.net These studies correlate calculated electronic parameters with experimentally observed properties and biological activities. ut.ac.ir
The electronic structure is fundamentally described by the distribution of electrons within the molecule, which dictates its chemical behavior. researchgate.net Quantum chemical calculations can determine various properties such as net atomic charges, dipole moments, and polarizability, all of which are important for understanding reactivity. ut.ac.irtandfonline.com For instance, the calculation of net atomic charges can pinpoint specific atoms that are more likely to participate in electrostatic interactions. ut.ac.ir
Investigation of Isomerism and Tautomeric Equilibria in Dihydropyridazines
Dihydropyridazines, including this compound, can exist as various structural isomers and tautomers. Computational studies are crucial for determining the relative stabilities of these forms and understanding the factors that influence their equilibrium.
The tautomeric relationship between different dihydropyridazine (B8628806) isomers, particularly the 1,4- and 1,6-isomers, is a key area of computational investigation. Theoretical calculations, such as those employing AM1, MNDO, and PM3 molecular orbital methods, have been used to predict the heats of formation and geometries of these isomers. core.ac.uk These studies often indicate that 1,4-dihydropyridine isomers are thermodynamically preferred, which is consistent with experimental observations where they are the major products in certain synthesis reactions. core.ac.uk
The stability of dihydropyridine isomers is not solely dependent on their heats of formation. Geometric factors and favorable electronic interactions also play a significant role. core.ac.uk For instance, the planarity of the dihydropyridine ring system can vary between isomers, with 1,6-isomers sometimes exhibiting a more planar conformation compared to 1,4- and 1,2-isomers. core.ac.uk
The tautomerization process itself is of significant interest. For example, the reaction of tetrazines with alkenes initially forms a 4,5-dihydropyridazine intermediate, which then undergoes tautomerization to the more stable 1,4-dihydropyridazine. nih.gov This transformation involves a prototropic shift and can be influenced by the surrounding chemical environment. nih.govthieme-connect.de
Table 1: Comparison of Dihydropyridazine Isomer Properties
| Isomer | Relative Thermodynamic Stability | Key Geometric Features |
|---|---|---|
| 1,4-Dihydropyridazine | Often thermodynamically preferred core.ac.uk | Ring system may show slight deviations from planarity core.ac.uk |
| 1,6-Dihydropyridazine | Generally less stable than the 1,4-isomer core.ac.uk | Ring system can be nearly planar core.ac.uk |
The equilibrium between tautomers can be significantly influenced by both the solvent and the nature of substituents on the dihydropyridazine ring. Computational models, such as the polarizable continuum model (PCM), are employed to study these effects. mdpi.com
Solvent Effects: The polarity of the solvent can alter the relative energies of tautomers. mdpi.com Generally, an increase in solvent polarity can lead to a decrease in the energy difference between the most and least stable tautomers. nih.gov This suggests that in more polar solvents, multiple tautomeric forms may coexist in significant amounts. mdpi.comnih.gov The dipole moments of the tautomers are also affected by the solvent, with an increase in solvent polarity typically leading to an increase in the dipole moment. niscpr.res.in
Substituent Effects: The electronic properties of substituents on the phenyl ring or the dihydropyridazine core can change tautomeric preferences. nih.govrsc.org Electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, thereby stabilizing or destabilizing certain tautomeric forms. rsc.orgmdpi.com For instance, in substituted purines, which share some structural similarities with dihydropyridazines, both the solvent and the substituent can change the stability sequence of the tautomers. nih.gov
Table 2: Influence of Solvents and Substituents on Tautomeric Equilibria
| Factor | Observed Effect on Tautomerism | Computational Model/Method |
|---|---|---|
| Solvent Polarity | Alters relative energies and can lead to the coexistence of multiple tautomers. mdpi.comnih.gov Increases dipole moments of tautomers. niscpr.res.in | Polarizable Continuum Model (PCM) mdpi.com |
| Substituents | Can change the preferred tautomeric form by altering electron distribution. nih.govrsc.org | Density Functional Theory (DFT) with various functionals (e.g., B97D3) rsc.org |
Analysis of Intermolecular Interactions in Solid State (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π···π Stacking)
In the solid state, the packing of this compound and related molecules is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.
Hydrogen Bonding: Hydrogen bonds, such as N—H···N, N—H···O, and C—H···O, are frequently observed in the crystal structures of dihydropyridazine derivatives. researchgate.netiucr.org These bonds can link molecules into dimers, chains, or more complex three-dimensional networks, significantly influencing the crystal architecture. nih.goviucr.org
π···π Stacking: Interactions between aromatic rings, known as π···π stacking, are also crucial in the solid-state arrangement of phenyl-substituted dihydropyridazines. numberanalytics.com These interactions, characterized by centroid-to-centroid distances between the rings, contribute to the cohesion of the crystal structure. iucr.orgresearchgate.net The presence of phenyl groups can facilitate these interactions, leading to specific packing motifs. rsc.orgchimia.ch
Table 3: Common Intermolecular Interactions in Dihydropyridazine Derivatives
| Interaction Type | Description | Typical Contribution (from Hirshfeld Analysis) |
|---|---|---|
| H···H | Contacts between hydrogen atoms. researchgate.netnih.gov | Often the largest contributor, can be >30-40%. researchgate.netnih.goviucr.org |
| C···H/H···C | Interactions between carbon and hydrogen atoms. researchgate.netnih.gov | Significant, often around 15-30%. researchgate.netnih.gov |
| N···H/H···N | Hydrogen bonds involving nitrogen atoms. researchgate.netnih.gov | Variable, can be a major contributor (>10-20%). researchgate.netnih.gov |
| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. iucr.orgnumberanalytics.com | Quantified by centroid-centroid distances (e.g., ~3.7 Å). iucr.org |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and determine the activation energies for different reaction pathways. rsc.org
For example, the formation of dihydropyridazines through cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, has been studied computationally. nih.govresearchgate.net These studies can elucidate the regio-, stereo-, and chemo-selectivities of the reaction, which are often influenced by the electronic and steric properties of the reactants. researchgate.net
Computational methods, like density functional theory (DFT), can be used to calculate the geometries of reactants, products, and transition states, as well as the energetic barriers that separate them. researchgate.net This information is crucial for understanding why a particular reaction pathway is favored over others and for designing new synthetic routes with improved efficiency and selectivity. rsc.org
Reactivity Profiles and Role As Synthetic Intermediates
Cycloaddition Reactions of 1-Phenyl-1,6-dihydropyridazine and Derivatives
Dihydropyridazines, including this compound, participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. These reactions often involve the dihydropyridazine (B8628806) acting as a diene or dienophile.
One notable type of reaction is the inverse electron-demand Diels-Alder reaction. In this process, an electron-poor diene, such as a tetrazine, reacts with an electron-rich dienophile. beilstein-journals.org While this compound itself is not typically the starting dienophile, its synthesis can be achieved through such reactions. For instance, the reaction of an appropriate dienophile with a tetrazine can yield a dihydropyridazine. beilstein-journals.org
Furthermore, dihydropyridazines can undergo [4+2] cycloaddition reactions. For example, domino reactions involving 1,2-diaza-1,3-butadienes can conclude with a [4+2] cyclization to form 1,6-dihydropyridazine derivatives. acs.org Additionally, the unique reactivity of 5,6-unsubstituted 1,4-dihydropyridines has been explored in Huisgen 1,4-dipolar cycloadditions and formal [2+2] cycloadditions, showcasing the diverse cycloaddition pathways available to dihydropyridine (B1217469) systems. nih.gov The 1,6-dihydropyridine core is recognized as a versatile intermediate in [4+2] cycloaddition reactions.
Oxidation and Reduction Chemistry of the Dihydropyridazine Ring
The dihydropyridazine ring is readily susceptible to both oxidation and reduction, leading to the formation of aromatic pyridazines or further reduced species, respectively.
Oxidation: The aromatization of 1,6-dihydropyridazines to their corresponding pyridazine (B1198779) derivatives is a common and efficient transformation. researchgate.net This oxidation can be achieved using a variety of reagents and conditions. For example, 1,6-dihydropyridazines can be converted to pyridazines in the presence of sodium hydroxide (B78521) (NaOH). organic-chemistry.org Another effective oxidizing agent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.com Research has also shown that dihydropyridazines can be oxidized to pyridazines in high yields using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or nitric oxide (NO). beilstein-journals.org A divergent synthetic strategy has been developed where the choice of solvent can control the outcome; using acetonitrile (B52724) (CH3CN) favors the formation of 1,6-dihydropyridazines, while acetic acid (AcOH) leads directly to the oxidized pyridazines. researchgate.netorganic-chemistry.org The oxidation of the 1,4-dihydropyridine (B1200194) ring, a related structure, is a principal metabolic pathway and can be initiated by proton transfer. nih.govorientjchem.orgresearchgate.net Electrochemical methods can also be employed for the oxidation of dihydropyridine rings. researchgate.net
Reduction: The reduction of the dihydropyridazine ring can lead to ring contraction and the formation of other heterocyclic systems. For example, the reductive treatment of dihydropyridazines with zinc can convert them into pyrroles. beilstein-journals.orgnih.gov Electrochemical reduction of pyridazine precursors can lead to dihydropyridazine intermediates which can then undergo further reduction or rearrangement. researchgate.netdntb.gov.ua
Substitution Reactions on the Dihydropyridazine Core and Phenyl Substituent
Substitution reactions on the this compound scaffold allow for the introduction of various functional groups, further enhancing its synthetic utility.
While direct substitution on the dihydropyridazine ring can be complex, the synthesis of substituted derivatives is often achieved by using appropriately substituted precursors. Copper-promoted cyclization of β,γ-unsaturated hydrazones allows for the synthesis of 1,6-dihydropyridazines with high functional group tolerance. researchgate.netorganic-chemistry.org Similarly, a one-pot, three-step process has been developed to prepare tetra-substituted 1,6-dihydropyridazines. researchgate.netthieme-connect.com
Substitution reactions on the phenyl ring can be carried out using standard electrophilic aromatic substitution methods, provided the dihydropyridazine ring is stable to the reaction conditions. The electronic nature of the substituents on the phenyl group can influence the reactivity of the molecule.
Recent research has also explored the regioselective substitution of pyridine (B92270) derivatives mediated by triborane (B₃H₇), which proceeds through stable dihydropyridine intermediates. researchgate.netrsc.org This suggests potential for developing novel substitution methodologies for dihydropyridine systems. Dual photoredox and transition metal catalysis has also been employed for propargylic substitution reactions using 4-alkyl-1,4-dihydropyridines as radical precursors. nih.gov
Regioselectivity and Stereoselectivity in Reactions Involving 1-Phenyl-1,6-dihydropyridazines
Regioselectivity and stereoselectivity are critical aspects of the reactions involving 1-phenyl-1,6-dihydropyridazines, determining the specific isomer formed.
Regioselectivity: In the synthesis of 1,6-dihydropyridazines, high regioselectivity can be achieved. For instance, the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones shows remarkable regioselectivity. researchgate.netorganic-chemistry.org The addition of organometallic reagents to N-acyl pyridinium (B92312) salts can lead to either 1,6- or 1,4-dihydropyridines, with the regioselectivity depending on the nucleophile used. auburn.edu The steric influence of substituents can also direct the regioselectivity of nucleophilic additions to pyridinium salts, with bulky groups favoring addition at less hindered positions. auburn.eduauburn.edu
Stereoselectivity: Stereoselective reactions allow for the control of the three-dimensional arrangement of atoms. Enantioselective synthesis of 1,6-dihydropyridines has been achieved with high enantiomeric excess using rhodium-catalyzed dearomatization of N-alkyl pyridinium salts. auburn.eduauburn.edu The stereochemistry of the starting material can determine the stereochemistry of the product in stereospecific reactions. youtube.com In some cycloaddition reactions leading to polycyclic systems containing a dihydropyridine moiety, high diastereoselectivity has been observed. nih.gov
Dihydropyridazines as Precursors for Other Heterocyclic Motifs
The reactivity of the this compound ring system makes it a valuable precursor for the synthesis of other important heterocyclic compounds, notably pyrroles and pyridazines.
Formation of Pyrroles and Other Azaheterocycles
Dihydropyridazines can undergo ring contraction to form pyrroles, which are core structures in many natural products and pharmaceuticals. beilstein-journals.org This transformation typically involves a reductive process. For instance, treatment of dihydropyridazines with zinc can lead to the formation of the corresponding pyrroles. beilstein-journals.orgnih.gov Electrochemical reduction of pyridinylpyridazine derivatives has also been shown to induce ring contraction to form pyrroles, proceeding through a dihydropyridazine intermediate. researchgate.netdntb.gov.ua The conversion of dihydropyridazines to 2-aminopyrrole-3-carbonitriles has also been reported. ekb.eg
The following table summarizes the conversion of dihydropyridazine derivatives to pyrroles:
| Starting Material | Reagent/Condition | Product | Reference |
| Dihydropyridazine-appended dibenzosuberenones | Zinc (reductive treatment) | Corresponding pyrroles | beilstein-journals.org, nih.gov |
| Pyridinylpyridazine derivatives | Electrochemical reduction | Pyrroles | researchgate.net, dntb.gov.ua |
| Dihydropyridazines | Reduction | 2-Aminopyrrole-3-carbonitriles | ekb.eg |
Synthesis of Pyridazine Derivatives
The most common transformation of 1,6-dihydropyridazines is their oxidation to form the aromatic pyridazine ring system. dntb.gov.ua This aromatization is a key step in many synthetic sequences.
Various oxidizing agents can be employed for this purpose, including:
Sodium hydroxide (NaOH) researchgate.netorganic-chemistry.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) thieme-connect.com
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) or nitric oxide (NO) beilstein-journals.org
Aerobic oxidation catalyzed by Cu(II) in acetic acid researchgate.netorganic-chemistry.org
The following table provides examples of the synthesis of pyridazine derivatives from dihydropyridazines:
| Starting Material | Reagent/Condition | Product | Reference |
| 1,6-Dihydropyridazines | NaOH | Pyridazines | researchgate.net, organic-chemistry.org |
| 1,6-Dihydropyridazines | DDQ | Pyridazine derivatives | thieme-connect.com |
| Dihydropyridazine-appended dibenzosuberenones | PIFA or NO | Pyridazine derivatives | beilstein-journals.org |
| β,γ-Unsaturated hydrazones (in situ formation) | Cu(II) catalyst, AcOH solvent | Pyridazines | researchgate.net, organic-chemistry.org |
Future Research Directions in 1 Phenyl 1,6 Dihydropyridazine Chemistry
Development of Novel and Green Synthetic Methodologies
The traditional synthesis of dihydropyridazines often relies on condensation reactions that may lack efficiency or require harsh conditions. The future of synthesizing 1-phenyl-1,6-dihydropyridazine hinges on the development of more sustainable and versatile methods. Green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of renewable resources, will be central to this effort arxiv.org.
Promising areas for development include:
Catalytic Approaches: The use of nanocatalysts, such as those involving TiO2, ZnO, or magnetic nanoparticles, has shown success in the synthesis of related 1,4-dihydropyridines. scirp.orgrsc.org Future work could adapt these heterogeneous catalysts for the synthesis of the 1,6-dihydropyridazine core, offering advantages like easy separation, reusability, and mild reaction conditions.
Alternative Energy Sources: Microwave-assisted bioorganica.org.uanih.govbeilstein-journals.org and ultrasound-assisted organic synthesis semanticscholar.org represent powerful tools for accelerating reaction rates and improving yields, often under solvent-free conditions. scirp.org Exploring these technologies for the construction of the this compound ring could lead to highly efficient and environmentally friendly protocols. mdpi.comresearchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. beilstein-journals.org Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale production for various applications.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Nanocatalysis | High efficiency, catalyst reusability, mild reaction conditions, simple product isolation. scirp.org |
| Microwave Irradiation | Significant rate enhancement, higher yields, solvent-free options, rapid protocol development. bioorganica.org.uabeilstein-journals.org |
| Ultrasonic-Assisted Synthesis | Shorter reaction times, improved yields, enhanced mass transfer. semanticscholar.org |
| Continuous Flow Chemistry | Precise control, enhanced safety, easy scalability, integration of multi-step reactions. beilstein-journals.org |
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The reactivity of the this compound scaffold is largely underexplored. Beyond simple oxidation to the aromatic pyridazine (B1198779), the interplay between the double bond, the nitrogen atoms, and the phenyl ring suggests a potential for complex and synthetically useful transformations.
Future investigations should focus on:
Pericyclic Reactions: The diene-like structure within the dihydropyridazine (B8628806) ring makes it a candidate for cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. acs.org
Photochemical Reactions: Related 1,2-dihydropyridazines undergo 4-π-photocyclization to form bicyclic 1,2-diazetidines, which are versatile synthetic intermediates. lancs.ac.uk Investigating the photochemical behavior of this compound could unveil novel rearrangements and pathways to unique four-membered ring structures. baranlab.orgthermofisher.com The phenyl substituent may influence the course of these reactions, potentially leading to unique outcomes compared to previously studied systems.
Catalytic C-H Functionalization: Modern transition-metal catalysis could enable the direct functionalization of the C-H bonds on the dihydropyridazine ring, providing a modular route to a wide array of derivatives without the need for pre-functionalized starting materials.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic protocols and discovering new reactivity. The application of Process Analytical Technology (PAT), particularly advanced spectroscopic methods, will be instrumental.
Key techniques to be employed include:
In-situ and Flow NMR Spectroscopy: Real-time NMR allows for the direct observation and quantification of reactants, intermediates, and products as a reaction proceeds. mpg.dedigitellinc.com This technique can provide invaluable kinetic data and help identify transient species that are undetectable by conventional offline analysis. nih.gov Flow-NMR setups are particularly powerful for monitoring reactions under realistic and controlled conditions. rsc.org
In-situ Raman and FT-IR Spectroscopy: Vibrational spectroscopy techniques like Raman and FT-IR are highly effective for real-time monitoring, especially in continuous flow or industrial settings. acs.orgacs.orgresearchgate.net These non-invasive methods can track changes in functional groups and bonding, offering a continuous stream of data on reaction progress and catalyst behavior. nih.govgeochemicalperspectivesletters.org
| Spectroscopic Probe | Information Gained | Application in this compound Chemistry |
| Real-Time NMR | Structural identification of intermediates, quantitative kinetic data, mechanistic insights. digitellinc.comresearchgate.net | Elucidating complex reaction pathways, optimizing reaction conditions for yield and selectivity. |
| In-situ Raman | Real-time concentration profiles, endpoint detection, monitoring of solid phases. acs.orgacs.org | Monitoring heterogeneous catalytic syntheses, process control in pilot plant or manufacturing. |
| In-situ FT-IR | Tracking functional group transformations, catalyst stability and activity. researchgate.netnih.gov | Assessing catalyst performance and degradation, ensuring reaction completion. |
Deeper Computational Insight into Reaction Mechanisms and Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining chemical structures and reactions at the molecular level. gsconlinepress.com For this compound, computational studies can pre-emptively guide experimental work and rationalize observed outcomes.
Future computational efforts should target:
Tautomerism Analysis: Dihydropyridazines can potentially exist in multiple tautomeric forms. DFT calculations can predict the relative energies and stabilities of these tautomers in different solvent environments, which is critical for understanding their reactivity.
Reaction Mechanism Elucidation: Theoretical calculations can map out the energy profiles of potential reaction pathways, including cycloadditions, rearrangements, and catalytic cycles. mdpi.com This allows for the validation of proposed mechanisms and the prediction of reaction selectivity (regio- and stereoselectivity).
Electronic Structure and Reactivity: Calculations of molecular orbitals (e.g., HOMO-LUMO) and other electronic descriptors can provide quantitative insights into the reactivity of the this compound system, helping to predict its behavior as a nucleophile, electrophile, or radical species. acs.orgresearchgate.net
Design and Synthesis of Novel Dihydropyridazine Architectures for Material Science Applications
The unique electronic properties of nitrogen heterocycles make them attractive building blocks for advanced materials. nih.gov The this compound core is a promising but untapped scaffold for applications in materials science.
Key future directions include:
Aggregation-Induced Emission (AIE): Many heterocyclic compounds suffer from aggregation-caused quenching (ACQ) in the solid state. researchgate.net By strategically functionalizing the this compound core with rotor-like substituents, it may be possible to design novel molecules that exhibit AIE, where fluorescence is enhanced in the aggregated or solid state. chemrxiv.orgnih.govresearchgate.net This property is highly desirable for applications in sensors, bio-imaging, and displays. acs.org
Optoelectronic Properties: Pyridazine and pyrazine derivatives have been explored for their photoelectric properties and potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.govliberty.edu The this compound scaffold, with its π-conjugated phenyl group and electron-rich heterocyclic ring, could be the foundation for a new class of D-A (donor-acceptor) type materials. uminho.pt Theoretical DFT studies can guide the design of derivatives with tailored HOMO-LUMO gaps to tune their absorption and emission properties for specific optoelectronic applications.
Q & A
Q. What are the standard synthetic routes for 1-Phenyl-1,6-dihydropyridazine and its derivatives?
The synthesis typically involves cyclization reactions using phenyl hydrazine and carbonyl-containing precursors. For example, ethyl acetoacetate reacts with phenyl hydrazine under reflux to form intermediates, followed by methylation or functionalization steps to introduce substituents . Key considerations include:
- Reagent selection : Dimethyl sulfate for methylation .
- Solvent optimization : Ethanol or petroleum ether for cyclization .
- Temperature control : Reflux conditions (e.g., 80–100°C) to drive cyclization .
A comparative table of synthetic methods:
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Phenyl hydrazine cyclization | 65–75 | Ethanol, reflux, 12 h | |
| Substituent alkylation | 50–60 | DMF, K₂CO₃, 60°C, 6 h |
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Structure refinement : SHELXL software for least-squares refinement (R-factor < 0.06) .
- Hydrogen bonding analysis : O—H···O and N—H···O interactions stabilize crystal packing .
Example crystal parameters (monoclinic system): - Space group: P2₁/c
- a = 8.978 Å, b = 6.415 Å, c = 11.354 Å, β = 101.7° .
Q. What spectroscopic techniques are used to characterize substituent effects in this compound derivatives?
- UV-Vis spectroscopy : Absorbance shifts (e.g., 340–424 nm) for detecting conjugation changes in β-diketone derivatives .
- ¹H/¹³C NMR : Chemical shifts (δ 7.2–8.5 ppm for aromatic protons) confirm phenyl group orientation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculations assess:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites .
- Molecular docking : Binding affinity with NaV ion channels (e.g., for pain management) .
Key software: Gaussian09 for geometry optimization; AutoDock for docking .
Q. What strategies resolve data contradictions in crystallographic refinement of dihydropyridazine derivatives?
Q. How does substituent position influence bioactivity in this compound prodrugs?
- Meta-substituents : Fluorine or methyl groups enhance metabolic stability (e.g., 6-oxo derivatives show NaV inhibition ).
- Ortho-substituents : Bulkier groups (e.g., benzyl) reduce solubility but improve membrane permeability .
Q. What experimental approaches validate the anti-inflammatory activity of dihydropyridazine derivatives?
- In vitro assays : COX-2 inhibition (IC₅₀) using ELISA .
- In vivo models : Carrageenan-induced rat paw edema (dose-dependent reduction in swelling) .
Q. How are pyridazine derivatives optimized for sensor applications?
- Functional group tuning : Acetylacetone derivatives detect formaldehyde (LDL = 3.5 ppb) via colorimetric shifts .
- Portable device integration : β-Diketone sensors with hourly response rates (0.049 min⁻¹) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
